5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one CAS number and properties
5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one CAS number and properties
An In-depth Technical Guide to 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone derivative of significant interest to researchers in synthetic and medicinal chemistry. We will delve into its chemical identity, plausible synthetic pathways, potential applications in drug discovery, and essential safety protocols, offering field-proven insights grounded in established chemical principles.
Core Chemical Identity and Physicochemical Properties
5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one, also known as 5-bromo-7-methyl-1-indanone, is a polyfunctional aromatic ketone.[1] The structure incorporates a bicyclic indanone core, which is a privileged scaffold in medicinal chemistry, functionalized with a bromine atom and a methyl group. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the ketone moiety allows for a wide range of subsequent chemical transformations.
Table 1: Physicochemical Properties
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1273609-67-8 | [1][2] |
| Molecular Formula | C₁₀H₉BrO | [1] |
| Molecular Weight | 225.08 g/mol | Calculated |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Store sealed in a dry place at room temperature. | [1] |
| InChI Key | LUIGHUXDBSLWPG-UHFFFAOYSA-N |[1] |
Synthesis Strategy and Mechanistic Rationale
While specific documented syntheses for this exact molecule are not widely published in top-tier journals, a robust and logical pathway can be designed based on fundamental organic chemistry principles, particularly the intramolecular Friedel-Crafts acylation, a cornerstone reaction for the formation of cyclic ketones like indanones.[3]
Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
The most logical approach involves the cyclization of a substituted phenylpropanoic acid precursor. This multi-step process offers high regiochemical control.
Caption: Proposed synthetic workflow for 5-bromo-7-methyl-1-indanone.
Detailed Experimental Protocol
Step 1: Electrophilic Aromatic Bromination
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Objective: To regioselectively install a bromine atom onto the aromatic ring of 3-methylphenylpropanoic acid.
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Protocol:
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Dissolve 3-methylphenylpropanoic acid (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and protected from light.
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Add a catalytic amount of iron(III) bromide (FeBr₃, 0.1 eq) to the solution. This serves as the Lewis acid catalyst, polarizing the Br-Br bond to generate the electrophile.
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Cool the mixture in an ice bath to 0°C to control the reaction rate and minimize side reactions.
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Slowly add a solution of bromine (Br₂, 1.1 eq) in the same solvent dropwise over 30 minutes. The methyl group is an ortho-, para-director, and the propanoic acid group is a meta-director. Bromination is expected to occur para to the activating methyl group and meta to the deactivating carboxylic acid group, yielding the desired 3-bromo-5-methyl isomer.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine, followed by extraction with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(3-bromo-5-methylphenyl)propanoic acid.
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Step 2: Acyl Chloride Formation
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Objective: To convert the carboxylic acid into a more reactive acyl chloride, which is necessary for the subsequent Friedel-Crafts reaction.
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Protocol:
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To the crude product from Step 1, add thionyl chloride (SOCl₂, ~2.0 eq) either neat or in a solvent like dichloromethane.
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Add a catalytic amount of dimethylformamide (DMF). The DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which accelerates the conversion.
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Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
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Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 3-(3-bromo-5-methylphenyl)propanoyl chloride. This intermediate is typically used immediately without further purification.
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Step 3: Intramolecular Friedel-Crafts Acylation
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Objective: To effect the ring-closing reaction to form the five-membered indanone ring.
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Protocol:
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Prepare a suspension of a strong Lewis acid, such as aluminum chloride (AlCl₃, 1.2 eq), in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (nitrogen or argon) and cool to 0°C.
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Dissolve the crude acyl chloride from Step 2 in dry dichloromethane and add it dropwise to the AlCl₃ suspension. The Lewis acid coordinates to the carbonyl oxygen, making the acyl carbon highly electrophilic.
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The electrophilic acylium ion is then attacked by the electron-rich aromatic ring at the position ortho to the methyl group, which is sterically accessible and electronically activated.
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After the addition, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
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Carefully quench the reaction by pouring it over crushed ice. This hydrolyzes the aluminum complexes.
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Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one.
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Reactivity and Applications in Drug Development
The true value of 5-bromo-7-methyl-1-indanone lies in its potential as a versatile building block for constructing more complex molecular architectures. The indanone scaffold is present in numerous biologically active compounds, and this specific derivative offers two primary sites for chemical modification.
Caption: Key reactive sites and potential derivatization pathways.
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Aryl Bromide (C5 Position): The bromine atom is primed for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents (aryl, heteroaryl, alkyl, amine groups) through reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination.[4] This is a critical strategy for library synthesis in lead optimization. For example, related 5-bromo-7-azaindole serves as a key intermediate in the synthesis of the anticancer drug Vemurafenib.[5]
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Ketone (C1 Position): The carbonyl group can undergo numerous transformations:
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Reductive Amination: To introduce diverse amine functionalities, which are crucial for modulating solubility and forming salt bridges with biological targets.
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Grignard/Organolithium Addition: To create tertiary alcohols and introduce new carbon-based substituents, expanding the molecule's three-dimensional shape.
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Wittig Reaction: To convert the ketone into an exocyclic double bond, which can be a key pharmacophore or a handle for further functionalization.
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α-Carbon (C2 Position): The methylene group adjacent to the ketone can be deprotonated to form an enolate, enabling α-alkylation or condensation reactions to build complexity adjacent to the carbonyl.
Given the prevalence of substituted indoles and indazoles in oncology and neurology research[6][7][8], it is highly plausible that 5-bromo-7-methyl-1-indanone can serve as an intermediate for novel kinase inhibitors, GPCR modulators, or other therapeutic agents.
Safety, Handling, and Hazard Profile
No specific safety data sheet (SDS) is publicly available for 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one. However, based on the known hazards of structurally similar aromatic bromides and ketones, a conservative approach to handling is mandatory.[9]
Table 2: Anticipated Hazard Profile
| Hazard Type | GHS Classification (Anticipated) | Precautionary Measures |
|---|---|---|
| Acute Toxicity | Warning: Harmful if swallowed (H302). | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. |
| Skin Irritation | Warning: Causes skin irritation (H315). | Wear protective gloves. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.[9] |
| Eye Irritation | Danger: Causes serious eye damage (H318). | Wear eye protection/face shield. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a doctor.[9] |
| Respiratory Irritation | Warning: May cause respiratory irritation (H335). | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, move person to fresh air.[10] |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle this compound in a certified chemical fume hood to minimize inhalation exposure.
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Personal Protective Equipment:
-
Gloves: Wear nitrile or other chemically resistant gloves.
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Eye Protection: Use chemical safety goggles or a face shield.
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Lab Coat: A standard laboratory coat is required.
-
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Spill & Disposal: In case of a spill, collect the solid material without creating dust and place it in a sealed container for chemical waste disposal. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one is a valuable chemical intermediate with significant untapped potential in discovery chemistry. Its defined structure, featuring multiple, orthogonally reactive sites, makes it an ideal scaffold for the synthesis of diverse chemical libraries. While requiring careful handling due to its anticipated hazard profile, its utility as a building block for novel therapeutics, particularly in oncology and neurology, marks it as a compound of high interest for synthetic and medicinal chemists.
References
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ChemBK. 5-Bromo-7-methyl-1H-indole - Physico-chemical Properties. [Link]
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PubChem. 5-Bromo-7-methyl-1H-indole | C9H8BrN | CID 21102200. [Link]
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PubChem. 5-Bromo-7-methyl-1H-indazole | C8H7BrN2 | CID 1382033. [Link]
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Jubilant Ingrevia Limited. 5-Bromo-7-Azaindole Safety Data Sheet. [Link]
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Patsnap. Synthetic process of 5-bromo-7-azaindole - Eureka. [Link]
- Google Patents.
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Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]
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European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. [Link]
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Chemistry Europe. Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. [Link]
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National Institutes of Health. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]
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